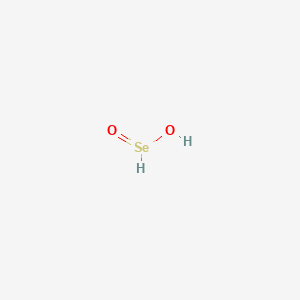

Seleninic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Seleninic acid is a selenium oxoacid.

Scientific Research Applications

Synthesis and Activity

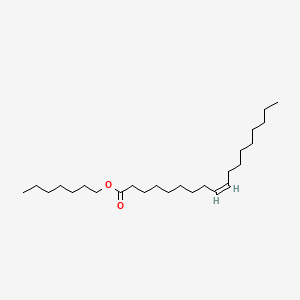

Seleninic acid derivatives, synthesized by combining a hydrophilic seleninic acid head group with a hydrophobic tail, exhibit significant activity against cellular membranes and pathogenic microbes. These compounds demonstrate pronounced activity compared to simple surfactants, effectively targeting cellular proteins crucial for maintaining the cellular thiolstat (Du et al., 2014).

Interaction with Biological Systems

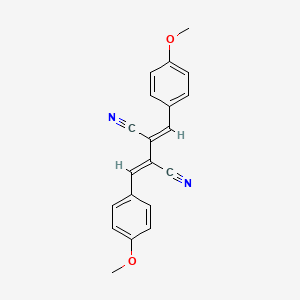

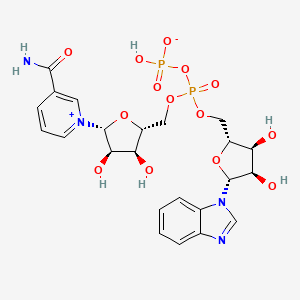

Seleninic acid's role in inhibiting protein tyrosine phosphatases is notable. It forms a covalent selenosulfide linkage with the active site cysteine sulfhydryl, elucidated through studies involving synthetic models, kinetic, mass spectrometric, and crystallographic characterization (Abdo et al., 2008). Similarly, seleninic acids have been synthesized to interact with biological nucleophilic groups found in proteins and enzyme active sites (Abdo & Knapp, 2008).

Antioxidant Properties and Cancer Research

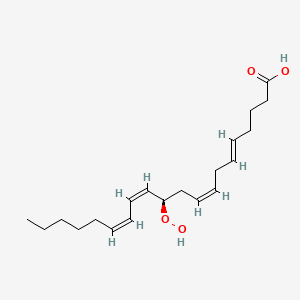

Seleninic acid is researched for its potential in cancer prevention and treatment. Its modulation of p53, a protein critical in regulating cell cycle and apoptosis, through redox regulation and phosphorylation, has been observed in various selenium compounds, including methyl-seleninic acid (Smith et al., 2004).

Application in Plant Biology

Seleninic acid's role in ameliorating abiotic stress in plants, such as salinity, has been studied. Selenium, including forms like seleninic acid, enhances plant growth and productivity under stressful conditions by modulating antioxidant activity and osmoprotectants (Semida et al., 2021).

Mechanistic Insights and Molecular Interactions

The interaction mechanisms of seleninic acid with biological molecules, such as thiol reduction mechanisms and the formation of selenurane and seleninyl sulfide intermediates, have been explored. These studies provide insights into the biochemical pathways and potential therapeutic applications of seleninic acid (Bayse, 2010).

properties

Molecular Formula |

H2O2Se |

|---|---|

Molecular Weight |

112.99 g/mol |

InChI |

InChI=1S/H2O2Se/c1-3-2/h3H,(H,1,2) |

InChI Key |

FLKWPETUFDRUCE-UHFFFAOYSA-N |

SMILES |

O[SeH]=O |

Canonical SMILES |

O[SeH]=O |

synonyms |

seleninic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one](/img/structure/B1235122.png)